Cas no 1351605-04-3 (N-2-chloro-5-(trifluoromethyl)phenyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide)

N-2-chloro-5-(trifluoromethyl)phenyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-2-chloro-5-(trifluoromethyl)phenyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
- 1351605-04-3
- N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
- N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
- AKOS024541831
- VU0539216-1
- F6239-0378
- N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide
-
- Inchi: 1S/C17H13ClF3N5O/c1-9-7-10(2)26(25-9)15-6-5-13(23-24-15)16(27)22-14-8-11(17(19,20)21)3-4-12(14)18/h3-8H,1-2H3,(H,22,27)
- InChI Key: GMBCSSBSJNHSHF-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(F)(F)F)=CC=1NC(C1=CC=C(N=N1)N1C(C)=CC(C)=N1)=O
Computed Properties
- Exact Mass: 395.0760722g/mol
- Monoisotopic Mass: 395.0760722g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 3
- Complexity: 537
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 72.7Ų
N-2-chloro-5-(trifluoromethyl)phenyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6239-0378-2μmol |
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide |
1351605-04-3 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6239-0378-4mg |
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide |
1351605-04-3 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6239-0378-1mg |
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide |
1351605-04-3 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6239-0378-5μmol |
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide |
1351605-04-3 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6239-0378-5mg |
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide |
1351605-04-3 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6239-0378-20μmol |
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide |
1351605-04-3 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6239-0378-30mg |
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide |
1351605-04-3 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6239-0378-10μmol |
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide |
1351605-04-3 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6239-0378-10mg |
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide |
1351605-04-3 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6239-0378-40mg |
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide |
1351605-04-3 | 40mg |
$140.0 | 2023-09-09 |
N-2-chloro-5-(trifluoromethyl)phenyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide Related Literature
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Chilakapati Madhu,Bappaditya Roy,Pandeeswar Makam,Thimmaiah Govindaraju Chem. Commun., 2018,54, 2280-2283
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
Additional information on N-2-chloro-5-(trifluoromethyl)phenyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
Introduction to N-2-chloro-5-(trifluoromethyl)phenyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS No. 1351605-04-3)
N-2-chloro-5-(trifluoromethyl)phenyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1351605-04-3, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The unique structural features of this compound, including its chloro and trifluoromethyl substituents on the phenyl ring, as well as the pyrazole moiety linked to the pyridazine core, contribute to its intriguing pharmacological properties.
The synthesis and characterization of N-2-chloro-5-(trifluoromethyl)phenyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide involve meticulous chemical processes that require a deep understanding of organic reactions and purification techniques. The presence of multiple functional groups necessitates careful optimization of reaction conditions to ensure high yield and purity. Advanced spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are employed to confirm the structural integrity of the compound.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. N-2-chloro-5-(trifluoromethyl)phenyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide has emerged as a promising candidate in this endeavor. Its molecular structure suggests potential interactions with various biological targets, which has sparked interest in its pharmacological profile. Preliminary studies have indicated that this compound may exhibit desirable properties such as inhibitory activity against certain enzymes and receptors involved in disease pathways.
The trifluoromethyl group is a key feature in this molecule, known for its ability to enhance metabolic stability and binding affinity. This substituent is frequently incorporated into drug candidates to improve their pharmacokinetic profiles. Similarly, the pyrazole ring is a versatile scaffold that has been widely explored in medicinal chemistry due to its ability to modulate biological processes. The combination of these structural elements in N-2-chloro-5-(trifluoromethyl)phenyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide positions it as a compelling molecule for further investigation.
Current research in the field of drug discovery is increasingly leveraging computational methods to predict the biological activity of novel compounds. Molecular docking studies have been conducted on N-2-chloro-5-(trifluoromethyl)phenyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide to identify potential binding interactions with target proteins. These simulations have provided valuable insights into the compound's mechanism of action and have guided the design of derivatives with improved properties.
The pyridazine core in this compound is another critical feature that contributes to its pharmacological potential. Pyridazines are heterocyclic compounds that have been extensively studied for their biological activity. They are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a dimethylpyrazole moiety further enhances the complexity and potential functionality of N-2-chloro-5-(trifluoromethyl)phenyl-6-(3,5-dimethyl-1H-pyrazol-1-y l)pyridazine -3-carboxamide.
In conclusion, N-
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